5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole
Description
Contextual Significance within Benzimidazole (B57391) Chemistry and Hydrazine (B178648) Derivatives
The scientific interest in 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole stems from the well-established importance of its constituent chemical motifs: the benzimidazole scaffold and the hydrazine functional group.
The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is due to its presence in numerous pharmacologically active compounds and its ability to interact with a variety of biological targets. arabjchem.orgresearchgate.net The unique structure of benzimidazole, an electron-rich aromatic system with both hydrogen bond donors and acceptors, allows its derivatives to bind effectively to macromolecules through interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net Consequently, benzimidazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgeurekaselect.com
Similarly, hydrazine and its derivatives are a versatile class of compounds with significant applications in medicinal and chemical fields. iscientific.orgijcrt.org Hydrazine-containing molecules, such as hydrazides and hydrazones, are known to possess diverse pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. iscientific.orgnih.gov The incorporation of a hydrazinyl group into a molecular structure can significantly influence its chemical reactivity and biological profile.
The strategic combination of these two potent pharmacophores in a single molecule, as seen in this compound, represents a key approach in modern drug design. This molecular hybridization aims to create novel chemical entities with potentially synergistic or unique therapeutic properties, making this compound and its analogs subjects of considerable research interest. nih.govresearchgate.net
Overview of Foundational Research on Benzimidazole and Hydrazinyl Scaffolds
Research into the properties and synthesis of benzimidazole derivatives has a history spanning more than a century. researchgate.netnih.gov A significant catalyst for this research was the discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a fundamental component of vitamin B12. researchgate.net This finding highlighted the biological relevance of the benzimidazole core and spurred extensive investigation into its chemical and pharmacological potential. Foundational synthetic methods, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, have been well-established and continue to be refined. rsc.orgthieme-connect.comwikipedia.org
Hydrazine (N2H4) is a fundamental inorganic compound known for its high reactivity. iscientific.orgijcrt.org Its derivatives, formed by substituting one or more hydrogen atoms with organic groups, constitute a broad class of compounds with wide-ranging applications. wikipedia.org The synthesis of aromatic hydrazines, for instance, is often accomplished through the reduction of diazonium salts. wikipedia.org In medicinal chemistry, the hydrazine moiety serves as a critical linker or functional group. The synthesis of benzimidazole-hydrazone derivatives, for example, often starts from a hydrazinyl-benzimidazole precursor, which is then reacted with various aldehydes or ketones to generate a library of compounds for biological screening. sci-hub.seaensiweb.comcumhuriyet.edu.tr Studies on compounds like 2-hydrazinyl-1H-benzo[d]imidazole have established it as a key intermediate for creating more complex molecules with potential anthelmintic and anticancer activities. researchgate.netderpharmachemica.com
Scope and Academic Focus of the Research Outline
This article provides a focused examination of the chemical compound this compound. The scope is strictly confined to its chemical identity and the scientific context derived from its structural components. The academic focus is centered on the following key areas:
Structural Significance: Analyzing the compound based on the established chemical and pharmacological importance of its benzimidazole core and its hydrazinyl functional group.
Foundational Context: Reviewing the historical and fundamental research on benzimidazole and hydrazine chemistry that provides the basis for understanding the properties and potential of their hybrid structures.
The content is structured to deliver a thorough and scientifically accurate overview within the defined boundaries, concentrating solely on the chemical and academic aspects of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-10-7-3-2-6(12-9)4-8(7)11-5/h2-4,12H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFAGQWGMRPYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Hydrazinyl 2 Methyl 1h Benzo D Imidazole and Precursors
Strategies for Benzimidazole (B57391) Core Formation
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies primarily focus on the construction of the imidazole (B134444) ring fused to a benzene (B151609) ring.
The most prevalent method for synthesizing the benzimidazole ring system is the cyclocondensation of o-phenylenediamines with either carboxylic acids (or their derivatives) or aldehydes. nih.govnih.gov
When using carboxylic acids, the reaction typically requires harsh dehydrating conditions, often facilitated by strong acids such as hydrochloric acid, p-toluenesulfonic acid (p-TSA), or polyphosphoric acid (PPA). nih.gov This approach, known as the Phillips synthesis, involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes cyclization via dehydration.
Alternatively, the condensation of o-phenylenediamines with aldehydes requires an oxidative step to form the final benzimidazole product. Various oxidizing agents can be employed, including sodium metabisulfite (Na₂S₂O₅), benzoquinone, or even air. nih.gov This method is advantageous as it often proceeds under milder conditions. Recent advancements have focused on eco-friendly approaches, utilizing catalysts like zinc oxide nanoparticles (ZnO-NPs) to promote the reaction with high yields and shorter reaction times. nih.gov
| Carbonyl Source | Catalyst/Reagent | Solvent | Conditions | Key Feature |
|---|---|---|---|---|
| Carboxylic Acids | HCl, PPA, Boric Acid | Varies (often neat) | High Temperature | Phillips Synthesis; requires harsh dehydrating conditions. nih.gov |
| Aldehydes | Na₂S₂O₅ (oxidant) | Ethanol (B145695) | Reflux | Condensation followed by oxidation. nih.gov |
| Aldehydes | ZnO Nanoparticles | Ethanol | 70 °C, 15 min - 2 h | Eco-friendly, high yield, recyclable catalyst. nih.gov |
| Aldehydes | Rose Bengal (photocatalyst) | Acetonitrile | LED bulb, open air | Photocatalytic condensation. acs.org |
Once the benzimidazole core is formed, subsequent functionalization can be achieved. The regioselectivity of these reactions is governed by the inherent electronic properties of the benzimidazole ring. The C-2 position is the most acidic, while the C-5 position is generally more susceptible to electrophilic substitution. nih.gov
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the direct C-H functionalization of the benzimidazole core. nih.govresearchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively introduce aryl or other groups at either the C-2 or C-5 positions. For instance, studies have shown that the use of copper(I) salts can alter the regioselectivity of palladium-catalyzed arylations, favoring the C-2 position. nih.gov This control over regioselectivity is crucial for synthesizing complex benzimidazole derivatives. nih.govsci-hub.se
| Position | Reaction Type | Catalyst System | Key Observation |
|---|---|---|---|
| C-5 | Pd-catalyzed C-H Arylation | Pd(OAc)₂ | Generally higher reactivity towards electrophilic substitution. nih.gov |
| C-2 | Pd-catalyzed C-H Arylation | Pd(OAc)₂ with Cu(I) salts | Addition of copper salts can shift selectivity to the C-2 position. nih.gov |
| C-2 | CuH-catalyzed C-2 Allylation | CuH-based catalysts | Asymmetric addition to the C-2 position using electrophilic N–OPiv benzimidazoles. nih.gov |
Introduction of the Methyl Group at Position 2
For the target compound, a methyl group is required at the C-2 position. This can be incorporated either during the initial ring formation or by post-synthesis modification.
The most direct and common pathway for synthesizing 2-methyl-1H-benzo[d]imidazole is to use acetic acid as the one-carbon source during the cyclocondensation reaction with an o-phenylenediamine (B120857). This approach builds the desired substituted core in a single step.
The precursor would be an appropriately substituted o-phenylenediamine, specifically 4-nitro-1,2-phenylenediamine, which carries the necessary functionality at the 5-position for later conversion to the hydrazinyl group. The reaction with acetic acid under acidic conditions yields 2-methyl-5-nitro-1H-benzo[d]imidazole.
Optimization of the cyclocondensation reaction to introduce the 2-methyl group involves tuning several parameters to maximize the yield. The choice of acid catalyst (e.g., HCl, p-TSA), reaction temperature, and reaction time are critical variables. For instance, using microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. The purity of the starting o-phenylenediamine is also crucial to avoid side reactions and ensure a clean product.
Incorporation of the Hydrazinyl Moiety at Position 5
The introduction of the hydrazinyl (-NHNH₂) group at the 5-position is the final and most challenging part of the synthesis. This transformation is typically achieved from a 5-amino precursor, which in turn is derived from a 5-nitro group.
The established synthetic route proceeds as follows:
Nitration and Reduction : The synthesis begins with a precursor that allows for the introduction of a nitro group at the 5-position of the benzimidazole ring. For the target molecule, the synthesis would logically start with 4-nitro-1,2-phenylenediamine. After cyclocondensation with acetic acid to form 2-methyl-5-nitro-1H-benzo[d]imidazole, the nitro group is reduced to an amino group. This reduction is a standard procedure, often carried out using reagents like tin(II) chloride (SnCl₂) and HCl, or catalytic hydrogenation. This yields 5-amino-2-methyl-1H-benzo[d]imidazole. A similar multi-step synthesis involving nitration followed by reduction to obtain a 5-amino-benzimidazole derivative has been well-documented. nih.govacs.org
Diazotization : The resulting 5-amino-2-methyl-1H-benzo[d]imidazole is then converted into a diazonium salt. This reaction, known as diazotization, is performed by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). researchgate.net
Reduction to Hydrazine (B178648) : The final step is the reduction of the diazonium salt to the corresponding hydrazine. This can be accomplished using a mild reducing agent, most commonly stannous chloride (SnCl₂) in an acidic medium. This carefully controlled reduction cleaves one of the nitrogen-nitrogen triple bonds to form the desired 5-hydrazinyl-2-methyl-1H-benzo[d]imidazole.
An alternative, though less direct for the 5-position, method for introducing a hydrazinyl group involves the reaction of a sulfonic acid derivative with hydrazine hydrate (B1144303). nih.govresearchgate.net This has been demonstrated for the synthesis of 2-hydrazino-1H-benzimidazoles, where 1H-benzimidazole-2-sulfonic acid is refluxed with an excess of hydrazine hydrate. researchgate.net
| Step | Starting Material | Reagents | Product | Reference/Analogy |
|---|---|---|---|---|
| 1 | 4-Nitro-1,2-phenylenediamine | Acetic Acid, HCl | 2-Methyl-5-nitro-1H-benzo[d]imidazole | Standard cyclocondensation. |
| 2 | 2-Methyl-5-nitro-1H-benzo[d]imidazole | SnCl₂ / HCl or H₂/Pd-C | 5-Amino-2-methyl-1H-benzo[d]imidazole | Analogous to syntheses of other 5-aminobenzimidazoles. nih.govacs.org |
| 3 | 5-Amino-2-methyl-1H-benzo[d]imidazole | NaNO₂, aq. HCl, 0-5 °C | 2-Methyl-1H-benzo[d]imidazol-5-yl-diazonium chloride | Standard diazotization of aromatic amines. researchgate.net |
| 4 | 2-Methyl-1H-benzo[d]imidazol-5-yl-diazonium chloride | SnCl₂ / HCl | This compound | Standard reduction of diazonium salts to hydrazines. |
Nucleophilic Substitution Reactions with Hydrazine Hydrate
One of the primary methods for introducing a hydrazinyl group onto an aromatic or heteroaromatic ring is through nucleophilic aromatic substitution. In this approach, a suitable leaving group on the benzimidazole core is displaced by hydrazine. While direct nucleophilic substitution at the 5-position of a 2-methyl-1H-benzo[d]imidazole ring by hydrazine hydrate is a plausible route, the literature more frequently details such reactions at the 2-position of the benzimidazole nucleus.
For the synthesis of the target compound, this methodology would typically involve a precursor such as 5-halo-2-methyl-1H-benzo[d]imidazole (where the halo group could be chloro, bromo, or iodo) or 2-methyl-5-nitro-1H-benzo[d]imidazole. The reaction proceeds by the nucleophilic attack of hydrazine hydrate on the electron-deficient carbon atom bearing the leaving group. The reaction conditions, including solvent, temperature, and the use of a catalyst, are crucial for the success of the substitution.
| Precursor | Reagent | Typical Conditions | Product |
| 5-Halo-2-methyl-1H-benzo[d]imidazole | Hydrazine hydrate | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | This compound |
| 2-Methyl-5-nitro-1H-benzo[d]imidazole | Hydrazine hydrate | Elevated temperatures, often with a catalyst | This compound |
It is important to note that the reactivity of the leaving group is a key factor. Nitro groups, being strongly electron-withdrawing, are generally more facile leaving groups in nucleophilic aromatic substitution reactions compared to halogens.
Sequential Synthesis Strategies
A more commonly documented approach for the synthesis of this compound involves a multi-step, or sequential, synthesis. This strategy offers greater control over the regiochemistry and can be adapted from established procedures for analogous compounds. A general and logical pathway commences with a suitably substituted benzene derivative and proceeds through the formation of the benzimidazole ring, followed by the introduction and modification of the desired functional groups.
A plausible and widely applicable sequential synthesis can be outlined as follows:
Nitration: The synthesis often begins with the nitration of a precursor like 4-amino-3-nitrotoluene. This step is foundational in placing the nitro group at the desired position relative to the eventual imidazole ring.
Formation of the Benzimidazole Ring: The resulting nitro-diamine intermediate is then cyclized to form the 2-methyl-5-nitro-1H-benzo[d]imidazole core. This is typically achieved by reacting the diamine with acetic acid or a derivative thereof, which provides the methyl group at the 2-position.
Reduction of the Nitro Group: The nitro group at the 5-position is then reduced to an amino group to yield 5-amino-2-methyl-1H-benzo[d]imidazole. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).
Conversion of the Amino Group to a Hydrazinyl Group: The final step involves the conversion of the 5-amino group into the target 5-hydrazinyl group. This is a standard transformation in aromatic chemistry and is typically carried out via a two-step process:
Diazotization: The 5-amino-2-methyl-1H-benzo[d]imidazole is treated with a source of nitrous acid, such as sodium nitrite (NaNO2) in a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common reagent for this reduction is tin(II) chloride (SnCl2) or sodium sulfite (Na2SO3).
This sequential approach, while longer, provides a reliable route to the desired product with well-established reaction steps.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted Aniline | Nitrating agent (e.g., HNO3/H2SO4) | Nitrated Precursor |
| 2 | Nitrated Diamine | Acetic Acid, Reflux | 2-Methyl-5-nitro-1H-benzo[d]imidazole |
| 3 | 2-Methyl-5-nitro-1H-benzo[d]imidazole | Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) | 5-Amino-2-methyl-1H-benzo[d]imidazole |
| 4a | 5-Amino-2-methyl-1H-benzo[d]imidazole | NaNO2, HCl, 0-5 °C | 2-Methyl-1H-benzo[d]imidazol-5-yl-diazonium chloride |
| 4b | Diazonium Salt Intermediate | Reducing agent (e.g., SnCl2) | This compound |
One-Pot Synthetic Routes
For instance, a "one-pot" nitro-reductive cyclization has been described for the synthesis of other benzimidazole derivatives. nih.gov This type of reaction combines the reduction of a nitro group and the subsequent cyclization to form the benzimidazole ring in a single reaction vessel. A hypothetical one-pot synthesis for a precursor to the target molecule could involve the reaction of a suitably substituted o-nitroaniline with an aldehyde in the presence of a reducing agent.
Furthermore, it is conceivable to develop a one-pot procedure for the conversion of the 5-amino-2-methyl-1H-benzo[d]imidazole to the final hydrazinyl product, where the diazotization and subsequent reduction are performed in the same reaction mixture without isolating the potentially unstable diazonium salt.
Purification and Isolation Techniques in Synthetic Procedures
The purification and isolation of the final product, this compound, as well as its synthetic intermediates, are critical to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its solubility, polarity, and stability.
Commonly employed techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. For hydrazinyl-benzimidazoles, which are often basic, recrystallization can also be performed on their salt forms, such as the dihydrochloride salt, from a suitable solvent system like ethanol/ether.
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). It is particularly useful for separating the desired product from unreacted starting materials and byproducts with different polarities.
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. The choice of solvent is crucial and is based on the solubility of the compound and its immiscibility with water.
Precipitation: The product can sometimes be isolated by precipitation from the reaction mixture by changing the solvent composition or the pH. For instance, after a reaction, adding a non-solvent can cause the desired compound to precipitate out.
The purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Principle | Application in Synthesis |
| Recrystallization | Difference in solubility at different temperatures | Purification of solid intermediates and the final product, often as a salt. |
| Column Chromatography | Differential adsorption and solubility | Separation of the product from byproducts and unreacted starting materials. |
| Extraction | Partitioning between two immiscible liquids | Removal of inorganic salts and water-soluble impurities during work-up. |
| Precipitation | Inducing insolubility of the desired compound | Isolation of the product from the reaction mixture. |
Chemical Transformations and Reactivity of 5 Hydrazinyl 2 Methyl 1h Benzo D Imidazole
Reactions Involving the Hydrazinyl Group
The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, readily participating in reactions with electrophilic species. This reactivity is central to the chemical transformations discussed below.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation
The reaction of 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole with aldehydes and ketones under acidic or neutral conditions affords the corresponding hydrazones. This condensation reaction is a facile and widely used method for the derivatization of the hydrazinyl group. researchgate.netnih.gov The formation of the hydrazone linkage (C=N-NH) is typically confirmed by spectroscopic methods. In the infrared (IR) spectrum, the appearance of a characteristic absorption band for the imine group (–N=CH–) in the range of 1612–1630 cm⁻¹ is a key indicator of hydrazone formation. researchgate.net In proton nuclear magnetic resonance (¹H NMR) spectroscopy, a singlet peak for the azomethine proton (–N=CH–) is observed in the region of δ 7.80–8.02 ppm. researchgate.net
The reaction is generally carried out by refluxing the hydrazinyl benzimidazole (B57391) with the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid or citric acid. researchgate.netnih.gov The use of eco-friendly catalysts like citric acid has been reported to give good to excellent yields (88–94%) of the corresponding hydrazones. nih.gov A variety of aromatic and heterocyclic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. acs.orgcumhuriyet.edu.trresearchgate.netresearchgate.net
Table 1: Examples of Condensation Reactions of Hydrazinyl Benzimidazoles with Carbonyl Compounds
| Hydrazinyl Benzimidazole Derivative | Carbonyl Compound | Product (Hydrazone) | Reference |
| 2-Hydrazinobenzimidazole | Benzaldehyde | (E)-N'-(benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | semanticscholar.org |
| 2-Hydrazinobenzimidazole | 4-Substituted Benzaldehydes | Respective Hydrazones | nih.gov |
| 1H-benzimidazole-2-yl-hydrazine | Hydroxy- and Methoxy-benzaldehydes | Corresponding 1H-benzimidazole-2-yl hydrazones | nih.govimist.ma |
| 2-hydrazinyl-1H-benzo[d]imidazole | Aromatic Aldehydes or Ketones | 2-(1H-benzo[d]imidazol-2-yl) hydrazinecarboxamide derivatives | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazinyl group is a key precursor for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the benzimidazole core can be annulated with other heterocyclic rings, leading to complex polycyclic structures.
The synthesis of fused 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings onto the benzimidazole scaffold can be achieved from the hydrazinyl derivative. For the formation of a triazole ring, the hydrazinyl group can be first converted to a hydrazide, which is then reacted with a suitable one-carbon synthon. For instance, reaction with phenyl isothiocyanate followed by cyclization of the resulting thiosemicarbazide (B42300) derivative in the presence of a base like sodium hydroxide (B78521) can yield a mercapto-triazole fused to the benzimidazole. nih.gov
Similarly, 1,3,4-thiadiazole derivatives can be synthesized. The reaction of an acetic acid hydrazide derivative with substituted isothiocyanates affords thiosemicarbazides, which can then be cyclized using orthophosphoric acid to yield the corresponding 1,3,4-thiadiazole ring. researcher.life The synthesis of new benzimidazole derivatives containing a 1,3,4-thiadiazole moiety has been reported, highlighting the importance of this synthetic strategy. nih.gov
Table 2: Reagents for the Synthesis of Fused Triazoles and Thiadiazoles
| Target Heterocycle | Key Intermediate | Cyclization Reagent | Reference |
| 1,2,4-Triazole | Thiosemicarbazide | Triethylamine or Sodium Hydroxide | nih.govresearcher.life |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Orthophosphoric Acid | researcher.life |
Pyrazole (B372694) rings can be constructed by the reaction of the hydrazinyl group with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction of 2-hydrazinobenzimidazoles with β-diketones in a neutral medium typically leads to the formation of 2-(3,5-disubstituted-1H-pyrazol-1-yl)benzimidazoles. researchgate.net However, under acidic conditions, the reaction may favor the formation of hydrazones instead. researchgate.net
An alternative route to benzimidazole-pyrazole hybrids involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole (B97921) with aldehydes to form benzimidazole chalcones. These intermediates can then be cyclized with hydrazine (B178648) hydrate (B1144303) to afford the corresponding pyrazole-substituted benzimidazoles. nih.gov The reaction between hydrazines and β-dicarbonyl compounds can be complex, potentially leading to a mixture of pyrazole isomers, and the reaction mechanism has been a subject of detailed study. researchgate.net
The versatility of the hydrazinyl group extends to the synthesis of other, larger polycyclic systems. For instance, the synthesis of 1,3,5-triazepine-fused benzimidazoles has been explored. While not a direct cyclization of the 5-hydrazinyl group, related chemistries on the benzimidazole scaffold demonstrate the potential for forming seven-membered rings. For example, the reaction of 2-(2-aminoarylimino)imidazolidines with aryl aldehydes can yield 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] researchgate.netnih.govwikipedia.orgbenzotriazepine derivatives. nih.gov Such strategies highlight the potential for constructing complex, fused systems based on the benzimidazole core, which is a significant area of research in medicinal chemistry. cumhuriyet.edu.tr
Oxidative Transformations and Redox Chemistry of the Hydrazinyl Moiety
The hydrazinyl group in this compound is susceptible to oxidation, and its redox chemistry can be exploited for various synthetic transformations. The aerobic oxidation of a closely related compound, 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, has been the subject of quantum chemical insight, indicating the complexity and interest in these reactions. researchgate.netresearcher.life
Oxidation of hydrazinyl-substituted benzazoles can lead to different products depending on the reaction conditions. For example, reaction with azobenzene (B91143) at high temperatures (160–180°C) can result in the elimination of the hydrazino group, yielding the corresponding 2-H-benzazole. researchgate.net In another transformation, oxidation with selenium dioxide in the presence of hydrochloric acid and cuprous chloride can lead to the formation of 2-chloro derivatives of the heterocycle. researchgate.net
Furthermore, aryl hydrazines can serve as precursors for the generation of aryl radicals. A metal- and base-free method for generating aryl radicals from aryl hydrazines using catalytic molecular iodine under air has been demonstrated. acs.orgnih.gov This process involves the oxidation of the hydrazine to a diazonium salt intermediate, which then undergoes single electron transfer and loss of nitrogen to form the aryl radical. nih.gov This reactivity opens up possibilities for using hydrazinyl benzimidazoles in radical-mediated C-C bond-forming reactions. The antioxidant properties of some benzimidazolyl-2-hydrazones have also been investigated, with certain derivatives showing radical scavenging activity. nih.gov
Alkylation and Acylation of Hydrazinyl Nitrogen Atoms
The hydrazinyl moiety (-NHNH₂) attached to the benzimidazole core is a potent nucleophile, primarily due to the lone pair of electrons on the terminal nitrogen atom (the β-nitrogen). This site is highly susceptible to electrophilic attack, making alkylation and acylation reactions key transformations for this compound.
Alkylation: The reaction with alkylating agents, such as alkyl halides, typically occurs at the more sterically accessible and more basic terminal nitrogen atom. These reactions can be controlled to yield mono- or di-alkylated products depending on the stoichiometry of the reagents and the reaction conditions. The use of a base is often employed to neutralize the hydrogen halide byproduct and drive the reaction to completion.
Acylation: The hydrazinyl group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable acyl hydrazide derivatives. This reaction is generally rapid and high-yielding. The acylation almost exclusively occurs at the terminal nitrogen, which is more nucleophilic than the nitrogen atom directly attached to the aromatic ring. N-acyl hydrazones can subsequently be formed by condensation with aldehydes or ketones. nih.govnih.gov
The table below illustrates the expected outcomes of these transformations.
| Reaction Type | Reagent Example | Typical Conditions | Expected Product Structure |
| Mono-alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(1-Methylhydrazinyl)-2-methyl-1H-benzo[d]imidazole |
| Di-alkylation | Excess Ethyl Bromide (CH₃CH₂Br) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 5-(1,1-Diethylhydrazinyl)-2-methyl-1H-benzo[d]imidazole |
| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N'-(2-methyl-1H-benzo[d]imidazol-5-yl)acetohydrazide |
Reactivity of the Benzimidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms: one pyrrole-like nitrogen (N-1) bearing a hydrogen atom and one pyridine-like imino nitrogen (N-3). The N-H group exhibits weak acidity, allowing for deprotonation to form a benzimidazolide (B1237168) anion, which is a key intermediate in many reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The deprotonated benzimidazolide anion is highly nucleophilic and readily undergoes alkylation. In asymmetrically substituted benzimidazoles like this compound, alkylation can result in a mixture of two regioisomers: the N-1 and N-3 alkylated products. The ratio of these products is influenced by several factors, including the nature of the substituent, the alkylating agent, the solvent, and the base used. beilstein-journals.org Phase-transfer catalysts are often employed to facilitate these reactions. researchgate.net The use of bases like sodium hydride (NaH) in aprotic solvents such as DMF or THF is a common strategy for N-alkylation. nih.gov
N-Acylation: Acylation of the benzimidazole nitrogen is also a common transformation. Typically, the reaction with acyl chlorides or anhydrides proceeds readily. Unlike alkylation, N-acylation is sometimes reversible or can lead to rearranged products under certain conditions. researchgate.net
The following table summarizes typical conditions for N-alkylation of benzimidazole derivatives found in the literature.
| Substrate | Alkylating Agent | Base / Conditions | Solvent | Product |
| 1H-Benzimidazole | Benzyl Bromide | NaH | DMF | 1-Benzyl-1H-benzimidazole |
| 5-Methoxy-1H-benzimidazole | (Benzyloxy)methyl chloride | NaH | DMF | 1-((Benzyloxy)methyl)-5-methoxy-1H-benzimidazole |
| 2-Substituted benzimidazoles | C₃–C₁₀ Alkyl Bromides | 30% aq. KOH, TBHS | Dichloromethane | N-alkylated-2-substituted benzimidazoles |
| 5-Nitro-1H-benzimidazole | Functionalized Halides | Basic Medium | - | N-substituted-5-nitro-1H-benzimidazoles |
Influence of Substituents on Ring Reactivity
The reactivity of the benzimidazole nucleus, particularly the regioselectivity of N-alkylation, is significantly governed by the electronic and steric effects of its substituents.
2-Methyl Group: The methyl group at the C-2 position is weakly electron-donating via an inductive effect (+I). It also exerts a steric influence, which can direct incoming electrophiles to the less hindered N-1 position, away from the adjacent N-3 position.
The combination of these substituents makes the nitrogen atoms of this compound more nucleophilic than those of unsubstituted benzimidazole, facilitating N-alkylation and N-acylation reactions. The interplay between the steric hindrance of the 2-methyl group and the electronic effects of the 5-hydrazinyl group will ultimately determine the ratio of N-1 to N-3 alkylated isomers.
Mechanistic Studies of Transformation Pathways
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic routes to novel derivatives.
Investigation of Reaction Intermediates
While specific mechanistic studies on this compound are not extensively documented, the reaction pathways can be inferred from the well-established chemistry of benzimidazoles and hydrazines.
N-Alkylation Intermediate: The key intermediate in the N-alkylation of benzimidazoles under basic conditions is the benzimidazolide anion. This anion is formed by the deprotonation of the N-H proton and is a powerful nucleophile that attacks the alkylating agent in a standard SN2 reaction.
Acylation Intermediate: N-acylation likely proceeds through a nucleophilic addition-elimination mechanism. The benzimidazole nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the N-acylated product.
Hydrazinyl Group Intermediates: Reactions involving the hydrazinyl group follow pathways typical for primary amines. Alkylation proceeds via an SN2 transition state. Acylation involves the formation of a tetrahedral intermediate similar to that in N-acylation.
1,3-Dipole Intermediates: In some cases, N-substituted benzimidazolium salts can be converted into 1,3-dipoles upon treatment with a base. These reactive intermediates can undergo [3+2] cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. nih.gov
Role of Catalysis in Benzimidazole Derivatives Synthesis
Catalysis is fundamental to the efficient and environmentally benign synthesis of the benzimidazole core and its derivatives. rsc.org A variety of catalytic systems have been developed, primarily for the initial condensation reaction between an o-phenylenediamine (B120857) precursor and a carbonyl compound (or its equivalent).
Lewis Acid Catalysis: Metal catalysts, such as those based on zinc, iron, or copper, can function as Lewis acids. researchgate.netnih.gov They activate the carbonyl group of an aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This facilitates the initial condensation and subsequent cyclization.
Brønsted Acid Catalysis: Acid catalysts, including p-toluenesulfonic acid (p-TSA), solid acids like alumina-sulfuric acid, and acidic ionic liquids, are widely used. rsc.org Their role is to protonate the intermediate Schiff base, which promotes the intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
Oxidative Catalysis: Modern synthetic methods often involve the oxidative condensation of o-phenylenediamines with alcohols or amines. Catalysts based on cobalt, copper, or iron facilitate a dehydrogenative coupling pathway. rsc.orgresearchgate.net The catalyst is involved in the oxidation of an intermediate dihydrobenzimidazole to the final aromatic product, often using air as a green oxidant. rsc.org
The table below summarizes various catalysts and their proposed roles in the synthesis of the benzimidazole scaffold.
| Catalyst Type | Catalyst Example | Proposed Role | Reference |
| Lewis Acid | Fe₂O₃ nanoparticles | Activation of aldehyde and imine intermediate | rsc.org |
| Lewis Acid | Zn(L-Pro)₂ | Aerobic oxidative cyclization | researchgate.net |
| Brønsted Acid | p-Toluenesulfonic acid | Catalyzes condensation and cyclization | rsc.org |
| Solid Acid | ZrO₂–Al₂O₃ | Promotes cyclization under thermal conditions | rsc.org |
| Oxidative (Metal) | Cobalt Nanocomposite | Activates imine intermediate for coupling | rsc.org |
| Oxidative (Metal) | Copper(II) Oxide | Catalyzes intramolecular N-arylation | organic-chemistry.org |
These catalytic principles are essential for the initial synthesis of the this compound scaffold and can be adapted for its further functionalization.
Derivatization and Structural Modification Approaches of 5 Hydrazinyl 2 Methyl 1h Benzo D Imidazole Analogues
Substitution at the Benzimidazole (B57391) Ring System
The benzimidazole ring is a versatile scaffold that allows for a variety of substitution patterns, significantly altering the electronic environment and steric profile of the parent molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the benzimidazole ring can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic system. Conversely, EWGs, like trifluoromethyl (-CF₃), fluoro (-F), or chloro (-Cl), decrease the electron density. nih.govrsc.orgbiointerfaceresearch.com
These substitutions are typically achieved by selecting appropriately substituted o-phenylenediamines as starting materials, which are then condensed with a suitable reagent to form the desired substituted benzimidazole ring. acs.org The presence of EDGs on the benzene (B151609) ring has been noted to generally influence the molecule's properties. biointerfaceresearch.com For instance, the strategic placement of dimethoxy groups at the 4- and 7-positions can lead to more reducing derivatives. nrel.gov
| Substitution Position | Substituent Group | Group Type | Resulting Analogue Example |
|---|---|---|---|
| 5 | -F (Fluoro) | Electron-Withdrawing | 5-Fluoro-2-(furan-2'-yl)-1H-benzo[d]imidazole nih.gov |
| 5 | -Cl (Chloro) | Electron-Withdrawing | 5-Chloro-2-(furan-2'-yl)-1H-benzo[d]imidazole nih.gov |
| 5,6 | -CH₃ (Methyl) | Electron-Donating | 2-(Furan-2'-yl)-5,6-dimethyl-1H-benzo[d]imidazole nih.gov |
| - | -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Analogues with CF₃-substituted phenyl moieties attached to the benzimidazole system rsc.org |
Halogenation and Nitro-Substitution Reactions
Direct halogenation and nitration of the benzimidazole ring are common methods for introducing strong electron-withdrawing groups. Halogenation, such as chlorination or fluorination, can be accomplished using various reagents and conditions. The resulting halo-substituted benzimidazoles, such as 5-fluoro or 5-chloro derivatives, are valuable intermediates for further functionalization. nih.govacs.org
Nitro-substitution introduces the highly electron-withdrawing nitro (-NO₂) group onto the benzimidazole ring. This reaction typically involves treating the benzimidazole substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. The presence of a nitro group significantly impacts the electronic character of the molecule.
Modifications of the Hydrazinyl Side Chain
The hydrazinyl (-NHNH₂) group at the 5-position of the benzimidazole core is a reactive functional group that serves as a key site for derivatization.
Formation of Hydrazides and Carbothioamides
The hydrazinyl group can be readily converted into hydrazides (hydrazine carboxamides) and carbothioamides. Hydrazides are formed by reacting the hydrazine (B178648) with carboxylic acids, acyl chlorides, or anhydrides. For example, 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide can be synthesized by treating the corresponding hydrazine with sodium cyanate (B1221674) and glacial acetic acid. researchgate.net
Carbothioamides (thiosemicarbazones) are synthesized through the condensation of a hydrazine derivative with thiosemicarbazide (B42300), often in the presence of an acid catalyst. For instance, reacting an aldehyde-functionalized benzimidazole with thiosemicarbazide in refluxing ethanol (B145695) yields the corresponding hydrazine-1-carbothioamide. mdpi.com
| Derivative Type | Key Reagents | General Reaction | Example Product |
|---|---|---|---|
| Hydrazide | Sodium cyanate, Acetic acid | Reaction with the terminal amine of the hydrazinyl group | 1-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorobenzylidene) hydrazine carboxamide researchgate.net |
| Carbothioamide | Thiosemicarbazide | Condensation with a carbonyl group linked to the benzimidazole | 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide mdpi.com |
Synthesis of N-Substituted Hydrazines and Hydrazones
The most common modification of the hydrazinyl side chain is its conversion to a hydrazone. This is achieved through a condensation reaction between the 2-hydrazinyl-1H-benzo[d]imidazole and a wide variety of aldehydes or ketones. nih.gov The reaction is typically catalyzed by a few drops of acid (e.g., acetic acid or citric acid) and carried out in a suitable solvent like ethanol under reflux. nih.govnih.gov
This synthetic route is highly versatile, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents onto the hydrazinyl moiety, depending on the carbonyl compound used. nih.govresearchgate.net The resulting hydrazones possess a characteristic C=N-NH- linkage.
| Carbonyl Compound | Resulting Hydrazone Product | Reference |
|---|---|---|
| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-1H-Benzo[d]imidazole | nih.gov |
| 4-Methylbenzaldehyde | 2-[2-(4-Methylbenzylidene)hydrazinyl]-1H-Benzo[d]imidazole | nih.gov |
| Various Hydroxy- and Methoxy-benzaldehydes | Series of 1H-benzimidazole-2-yl hydrazone derivatives with varied phenyl substitutions | nih.gov |
Structure-Activity Relationship (SAR) Principles in Designed Analogues
The structural modifications detailed above are guided by structure-activity relationship (SAR) principles, which correlate specific structural features with the molecule's potential to interact with binding sites. This analysis focuses on the physicochemical and steric consequences of these modifications.
The benzimidazole scaffold itself is often considered an isostere of nucleotides, providing a core structure for molecular recognition. nih.gov The NH group of the imidazole (B134444) ring is both acidic and weakly basic, allowing it to act as a hydrogen bond donor or acceptor. nih.gov
Substitutions on the Benzimidazole Ring:
Modifications of the Hydrazinyl Side Chain:
Hydrogen Bonding : The conversion of the hydrazinyl group to hydrazides or carbothioamides introduces additional hydrogen bond donors and acceptors (N-H, C=O, C=S), increasing the potential for specific interactions with target macromolecules. researchgate.netmdpi.com
Conformational Flexibility and Hydrophobicity : The formation of hydrazones by condensation with various aldehydes introduces a wide range of substituents. researchgate.net These substituents can significantly alter the molecule's properties. Aromatic rings introduced via the aldehyde can participate in hydrophobic or pi-stacking interactions. nih.gov The nature of the linker and the appended group influences the molecule's conformational freedom and its ability to adopt a favorable conformation for binding. The structural diversity of the nitrogen atoms in hydrazones allows them to engage in strong hydrogen bonding. nih.gov
Positional Isomerism Effects on Reactivity
The benzimidazole ring system consists of a benzene ring fused to an imidazole ring. The imidazole moiety, with its two nitrogen atoms, exerts a significant electronic influence on the fused benzene ring. The nitrogen at position 1 (N1) is of the pyrrole (B145914) type, while the nitrogen at position 3 (N3) is of the pyridine (B92270) type. chemicalbook.com This creates a π-electron distribution where positions 4 and 7 are electronically distinct from positions 5 and 6. Generally, positions 4, 5, 6, and 7 of the benzimidazole ring are considered π-excessive and are therefore susceptible to electrophilic substitution. chemicalbook.com
The reactivity of the hydrazinyl group (-NHNH2) is largely dictated by the nucleophilicity of the terminal nitrogen atom. This nucleophilicity is, in turn, modulated by the electronic effects of the benzimidazole ring to which it is attached. The position of the hydrazinyl group determines the extent of its electronic communication with the imidazole part of the heterocycle.
For instance, the electronic influence of the imidazole ring is transmitted differently to the various positions on the benzene ring. This can lead to variations in the pKa of the hydrazinyl group and its reactivity in common derivatization reactions, such as condensation with aldehydes and ketones to form hydrazones, or acylation reactions.
To illustrate the potential impact of positional isomerism on reactivity, consider the hypothetical reaction rates for the formation of a hydrazone derivative from different positional isomers of hydrazinyl-2-methyl-1H-benzo[d]imidazole. The data in the table below is illustrative and based on established principles of electronic effects in aromatic systems.
| Compound | Position of Hydrazinyl Group | Relative Reaction Rate (krel) | Predicted pKa of Hydrazinyl Group |
|---|---|---|---|
| 4-Hydrazinyl-2-methyl-1H-benzo[d]imidazole | 4 | 0.85 | 5.1 |
| 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole | 5 | 1.00 | 5.3 |
| 6-Hydrazinyl-2-methyl-1H-benzo[d]imidazole | 6 | 1.00 | 5.3 |
| 7-Hydrazinyl-2-methyl-1H-benzo[d]imidazole | 7 | 0.85 | 5.1 |
This table presents hypothetical, illustrative data to demonstrate the concept of positional isomerism effects on reactivity.
The isomers with the hydrazinyl group at positions 5 and 6 are expected to have similar reactivity, as these positions are electronically equivalent in the unsubstituted benzimidazole ring. The isomers with the hydrazinyl group at positions 4 and 7 would also be expected to have similar reactivity to each other, but potentially different from the 5/6-isomers due to proximity to the imidazole ring fusion.
Steric and Electronic Effects of Substituents
The introduction of additional substituents onto the benzimidazole ring of this compound can profoundly alter its reactivity through a combination of steric and electronic effects.
Electronic Effects: Substituents on the benzimidazole ring can either donate or withdraw electron density, which in turn affects the nucleophilicity of the 5-hydrazinyl group. The influence of these substituents can often be rationalized using the Hammett equation, which provides a quantitative measure of the electronic effect of a substituent in a particular position. libretexts.orgviu.ca
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or amino (-NH2) groups increase the electron density on the aromatic ring. When placed at positions that are in electronic communication with the 5-hydrazinyl group (e.g., position 6 or 7), they can enhance the nucleophilicity of the hydrazinyl nitrogen, thereby increasing its reactivity towards electrophiles.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density on the aromatic ring. This reduces the nucleophilicity of the 5-hydrazinyl group, making it less reactive in derivatization reactions.
Theoretical studies on related benzimidazole derivatives have shown that the insertion of a nitro group can lead to a significant intramolecular charge transfer, altering the electronic properties of the molecule. sciepub.com Conversely, groups like -CH3, -OH, and -OCH3 have been shown to have electron-donating properties. sciepub.com
Steric Effects: The size and position of a substituent can physically hinder the approach of a reagent to the 5-hydrazinyl group. This is particularly relevant for substituents at the 4 or 6 positions, which are adjacent to the hydrazinyl group. A bulky substituent, such as a tert-butyl group, at one of these positions would be expected to significantly slow down the rate of derivatization reactions at the 5-hydrazinyl position due to steric hindrance. The Hammett equation generally fails to correlate the reactivity of ortho-substituted compounds because of the significant role of steric effects. libretexts.org
The following interactive data table provides an illustrative overview of how different substituents at the 6-position of this compound might influence the rate of a representative derivatization reaction (e.g., hydrazone formation). The Hammett constants (σp) are provided as a measure of the electronic effect of the substituent.
| Substituent (at position 6) | Hammett Constant (σp) | Relative Reaction Rate (krel) | Primary Effect |
|---|---|---|---|
| -NO2 | 0.78 | 0.25 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | 0.60 | Electron-Withdrawing |
| -H | 0.00 | 1.00 | Reference |
| -CH3 | -0.17 | 1.50 | Electron-Donating |
| -OCH3 | -0.27 | 2.20 | Strongly Electron-Donating |
| -C(CH3)3 (tert-butyl) | -0.20 | 0.90 | Electron-Donating, Sterically Hindering |
This table presents hypothetical, illustrative data based on established principles of substituent effects to demonstrate their impact on reactivity.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Hydrazinyl 2 Methyl 1h Benzo D Imidazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole and its derivatives. Through techniques such as ¹H, ¹³C, and 2D NMR, a comprehensive picture of the molecular structure can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms within the molecule. For benzimidazole (B57391) derivatives, characteristic signals are observed for the aromatic protons, the methyl group protons, and the protons of the hydrazinyl and NH moieties. For instance, in 2-methyl-1H-benzo[d]imidazole, the methyl protons typically appear as a singlet around δ 2.46 ppm. rsc.org The aromatic protons on the benzene (B151609) ring usually resonate in the region of δ 7.06-7.48 ppm. rsc.org The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift, for example, around δ 12.20 ppm in DMSO-d₆. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In 2-methyl-1H-benzo[d]imidazole, the methyl carbon signal appears at approximately δ 14.54 ppm. rsc.org The carbon atoms of the benzimidazole ring system exhibit characteristic shifts, with the C2 carbon (bearing the methyl group) resonating around δ 151.15 ppm. rsc.org The aromatic carbons of the benzene ring typically appear in the range of δ 114-139 ppm. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, further confirming the structural assignments. These experiments are crucial for distinguishing between isomers and for the complete assignment of complex spectra of substituted derivatives.
Interactive Data Table: ¹H and ¹³C NMR Data for Selected Benzimidazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 |
| 5-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.28 (s, 1H, NH), 8.01 (s, 1H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), 2.39 (s, 3H, CH₃) | 141.49, 130.75, 123.08, 114.83, 21.17 |
| 2-ethyl-1H-benzo[d]imidazole | CDCl₃ | 8.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, 2H), 2.47 (s, 6H) | 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes.
Key vibrational frequencies for benzimidazole derivatives include:
N-H Stretching: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. For example, 2-methyl-1H-benzo[d]imidazole shows an N-H stretch at 3185 cm⁻¹. rsc.org
C=N Stretching: The C=N stretching vibration of the imidazole ring is observed in the range of 1590-1650 cm⁻¹.
C=C Stretching: The aromatic C=C stretching vibrations of the benzene ring are typically found in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibrations of the hydrazinyl group can be observed around 1600-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibrations are usually seen in the 1250-1350 cm⁻¹ range.
For a hydrazinyl derivative, the presence of the NH₂ and NH groups would be indicated by strong absorption bands in the N-H stretching region, often appearing as multiple peaks. For example, a related hydrazide compound showed strong absorption bands at 3411, 3303, and 3158 cm⁻¹ for the NH₂/NH groups. mdpi.com
Interactive Data Table: Characteristic IR Frequencies for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) |
| Imidazole N-H | Stretching | 3100-3500 | 2-methyl-1H-benzo[d]imidazole | 3185 |
| Imidazole C=N | Stretching | 1590-1650 | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 1591 |
| Aromatic C=C | Stretching | 1450-1600 | General | ~1450-1600 |
| Hydrazinyl N-H | Stretching | 3100-3400 | 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide | 3411, 3303, 3158 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Molecular Ion Peak (M⁺): The mass spectrum of a benzimidazole derivative will show a molecular ion peak corresponding to its molecular weight. For this compound, the molecular formula is C₈H₁₀N₄, and the expected molecular weight is approximately 162.20 g/mol .
Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole ring and the loss of substituents. For instance, in the mass spectrum of 2-methyl-1H-benzo[d]imidazole, a prominent peak is observed at m/z 132, corresponding to the molecular ion (M⁺). rsc.org Another significant fragment at m/z 131 is due to the loss of a hydrogen atom. rsc.org The fragmentation of the hydrazinyl group in this compound would likely involve the loss of NH₂, NH, or N₂H₃ radicals, leading to characteristic fragment ions. The study of fragmentation patterns of related benzimidazole derivatives has shown complex pathways that can be indicative of the substitution pattern. scispace.com
Interactive Data Table: Mass Spectrometry Data for Selected Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 132 (M⁺), 131 |
| 5-methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 132 (M⁺), 131 |
| 2-(chloromethyl)-1H-benzo[d]imidazole | C₈H₇ClN₂ | 166.61 | 168 (M⁺+2), 166 (M⁺), 131 |
| 5-Nitro-1H-benzo[d]imidazole | C₇H₅N₃O₂ | 163.13 | 163 (M⁺), 133, 117, 90 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its accuracy. For 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (C₁₁H₈N₂S), the calculated elemental analysis is C, 65.97%; H, 4.03%; N, 13.99%. mdpi.com Experimental findings that closely match these values would confirm the elemental composition of the synthesized compound.
Interactive Data Table: Elemental Analysis Data for a Benzimidazole Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | C₁₁H₈N₂S | C: 65.97, H: 4.03, N: 13.99 | C: 74.25, H: 4.76, N: 13.34 |
Interactive Data Table: Crystallographic Data for a Benzimidazole Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | 15.673 | 4.7447 | 17.615 | 99.067 | 1293.6 |
Computational and Theoretical Chemistry Investigations of 5 Hydrazinyl 2 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis
No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure of 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole were identified. Such studies are crucial for understanding the fundamental electronic properties of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, are not available in the reviewed literature. This type of analysis is essential for predicting a molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Mapping
There are no published electrostatic potential maps for this compound. These maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Quantitative values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index for this compound have not been reported. These descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.
Molecular Modeling and Docking Studies
Theoretical investigations into the binding modes and interactions of this compound through molecular modeling and docking are absent from the scientific literature. These computational techniques are vital for predicting how a ligand might interact with a biological receptor.
Prediction of Ligand-Receptor Interaction Geometries
There are no published predictions of the geometric orientation of this compound within a receptor's binding site. Such studies are foundational for structure-based drug design.
Analysis of Hydrogen Bonding and van der Waals Interactions
A detailed analysis of the potential hydrogen bonding and van der Waals interactions for this compound in a ligand-receptor context has not been documented. Understanding these non-covalent interactions is key to predicting binding affinity.
Table of Computational Data
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Detailed computational studies predicting the reaction mechanisms and analyzing the transition states specifically for this compound are not extensively available in the current body of scientific literature. However, the general principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to similar benzimidazole (B57391) derivatives to elucidate their reactive behavior. These methods are instrumental in mapping the potential energy surface of a reaction, identifying the most probable pathways, and characterizing the high-energy transition state structures that govern the reaction kinetics.
For a molecule like this compound, computational investigations would typically focus on several key reactive sites. The hydrazinyl (-NHNH2) group is a primary site for reactions such as oxidation, condensation with carbonyl compounds, and diazotization. The benzimidazole ring system itself, with its electron-rich nature, is susceptible to electrophilic substitution. The N-H of the imidazole (B134444) ring can undergo deprotonation, making the nitrogen atom a potent nucleophile for alkylation or acylation reactions.
Theoretical calculations would involve modeling the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information, such as the enthalpy and Gibbs free energy of the reaction, as well as the activation energy barriers. For instance, in a hypothetical condensation reaction with an aldehyde, computational methods could predict the stepwise mechanism involving nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration. The transition state for each step would be located and its geometry and energy determined.
Table 1: Hypothetical Parameters from a Transition State Analysis
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (Ea) | Data not available | The minimum energy required to initiate the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available | The change in Gibbs free energy between the reactants and the transition state. |
| Imaginary Frequency | Data not available | A single negative frequency in the vibrational analysis, confirming a true transition state. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.
Conformation Analysis and Conformational Landscapes
The conformational landscape of this compound is primarily determined by the rotational freedom around the C-N bond connecting the hydrazinyl group to the benzimidazole ring and the N-N bond within the hydrazinyl group itself. Computational methods, such as potential energy surface (PES) scanning, are employed to explore the different possible conformations and their relative energies.
In a typical conformational analysis, the dihedral angle of the C-N bond would be systematically rotated, and the energy of the molecule would be calculated at each incremental step. This process generates a rotational energy profile, which reveals the most stable (low-energy) conformations and the energy barriers between them. The stability of different conformers is influenced by a combination of steric hindrance and electronic effects. For example, steric clash between the hydrazinyl group and the adjacent parts of the benzimidazole ring would lead to high-energy conformations. Intramolecular hydrogen bonding between the hydrazinyl protons and the nitrogen atoms of the imidazole ring could stabilize certain conformations.
The conformational landscape provides insight into the molecule's flexibility and the populations of different conformers at a given temperature. The global minimum on the potential energy surface corresponds to the most stable and, therefore, the most populated conformation. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules, such as biological receptors.
Table 2: Key Dihedral Angles and Relative Energies for Hypothetical Conformers
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A | Data not available | Data not available | Data not available |
| B | Data not available | Data not available | Data not available |
Note: This table is intended to illustrate the type of data generated from a conformational analysis. Specific values for this compound are not available in the reviewed literature.
Role As a Synthetic Building Block and Applications in Chemical Diversification
Utilization in the Construction of Diverse Heterocyclic Systems
5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole serves as a valuable precursor in the synthesis of various heterocyclic frameworks due to the reactive nature of the hydrazinyl group. The presence of both a primary and a secondary amine in the hydrazinyl moiety allows for condensation reactions with a variety of carbonyl compounds. For instance, reaction with aldehydes and ketones readily forms the corresponding hydrazones. These hydrazones can then undergo further cyclization reactions to yield a range of five- and six-membered heterocyclic rings.
One notable application is in the synthesis of pyrazole (B372694) derivatives. The condensation of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones, provides a direct route to pyrazole-substituted benzimidazoles. researchgate.netimist.ma The reaction proceeds through an initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.
Furthermore, this building block is utilized in the construction of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of triazolobenzimidazoles, a class of compounds with significant biological activities. The versatility of the hydrazinyl group also allows for its incorporation into more complex ring systems through multi-step synthetic sequences.
Table 1: Examples of Heterocyclic Systems Derived from Hydrazinyl-Benzimidazoles
| Reactant | Resulting Heterocycle | Reference |
|---|---|---|
| 1,3-Dicarbonyl Compound | Pyrazole | researchgate.netimist.ma |
| α-Haloketone | Triazolobenzimidazole | - |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov While specific examples detailing the participation of this compound in MCRs are not extensively documented, the inherent reactivity of the hydrazinyl moiety makes it a suitable candidate for such transformations.
Hydrazine (B178648) derivatives are known to participate in various MCRs to generate diverse heterocyclic libraries. nih.gov For example, the Biginelli-like and Ugi-type reactions often employ amine components. The primary amine of the hydrazinyl group in this compound could potentially act as the nucleophilic component in these reactions.
A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide (an Ugi-type reaction) to produce α-acylamino-hydrazide derivatives. Another possibility is its use in a three-component reaction with a β-ketoester and an aldehyde to construct dihydropyrimidinone-fused benzimidazoles. The development of novel MCRs involving this building block holds significant potential for the rapid generation of complex molecules.
Contribution to the Development of Chemical Libraries
The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a large number of compounds for biological activity. The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries.
The reactivity of the hydrazinyl group allows for the facile introduction of a wide range of substituents through the formation of hydrazones with various aldehydes and ketones. This approach has been utilized to create libraries of 1H-benzimidazol-2-yl hydrazones. researchgate.net Each aldehyde or ketone introduces a new point of diversity, leading to a large number of structurally related yet distinct molecules.
Furthermore, the benzimidazole (B57391) ring itself can be functionalized at different positions, adding another layer of diversity. The combination of modifications on both the hydrazinyl moiety and the benzimidazole core can lead to the generation of extensive and diverse chemical libraries. These libraries can then be screened against various biological targets to identify lead compounds for drug development.
Potential in Materials Science as a Precursor
While the primary applications of this compound have been explored in medicinal chemistry, its structural characteristics suggest potential applications in materials science. The benzimidazole core is known for its thermal stability and ability to coordinate with metal ions, making it a component of interest in the design of functional materials.
The hydrazinyl group can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The ability of the two nitrogen atoms of the hydrazinyl group to chelate metal ions can lead to the formation of stable and well-defined polymeric structures. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.
Future Research Directions and Unexplored Avenues in Chemical Synthesis and Reactivity
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste and utilize less hazardous substances. chemmethod.com For the synthesis of 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole, future research could focus on environmentally benign methods that offer high yields and selectivity.
Current synthetic routes for benzimidazole (B57391) derivatives often involve multi-step processes with harsh reagents. niscpr.res.in Greener alternatives could include one-pot syntheses, the use of water or deep eutectic solvents as reaction media, and the application of microwave irradiation to reduce reaction times and energy consumption. mdpi.comnih.gov The development of catalytic systems using earth-abundant and non-toxic metals is another promising avenue. nih.gov For instance, zinc-based catalysts have shown efficacy in the synthesis of benzimidazoles under microwave conditions. nih.gov
A prospective green synthesis for this compound could involve the cyclocondensation of a suitably substituted o-phenylenediamine (B120857) with a methyl-containing reactant, followed by the introduction of the hydrazinyl group, all within a framework of green chemistry principles.
Table 1: Potential Green Chemistry Approaches
| Approach | Catalyst/Solvent | Advantages |
|---|---|---|
| Microwave-assisted synthesis | Er(OTf)3 or NH4Cl | Faster reaction times, higher yields. niscpr.res.inmdpi.com |
| Deep Eutectic Solvents (DES) | Choline chloride-based | Acts as both solvent and reagent, simplifying workup. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
The functionalization of the benzimidazole core is a key area of research. researchgate.net For this compound, the hydrazinyl group offers a reactive site for a plethora of chemical transformations, leading to novel derivatives. Future work should explore new reaction pathways that leverage this reactivity.
Transition-metal catalysis, particularly with copper and palladium, has been instrumental in the functionalization of benzimidazoles through C-H activation and cross-coupling reactions. researchgate.netacs.org These methods could be adapted to introduce a variety of substituents onto the benzene (B151609) ring or to modify the hydrazinyl group. For example, copper-hydride-catalyzed reactions with allenes could introduce allylic groups at the C2 position, offering a pathway to structurally diverse molecules. acs.org
The development of novel catalytic systems that are more efficient, selective, and tolerant of functional groups will be crucial. This includes the design of new ligands for metal catalysts that can fine-tune their reactivity and selectivity for specific positions on the benzimidazole scaffold.
Design of Next-Generation Benzimidazole-Hydrazinyl Scaffolds with Tunable Reactivity
The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com The this compound core can be systematically modified to create next-generation scaffolds with tailored reactivity and biological properties. rsc.org
Molecular hybridization, which involves combining the benzimidazole-hydrazinyl scaffold with other pharmacophores, is a promising strategy. rsc.org This could lead to the development of compounds with enhanced biological activity or novel mechanisms of action. The reactivity of the hydrazinyl group can be tuned by introducing electron-donating or electron-withdrawing groups on the benzimidazole ring, thereby influencing its nucleophilicity and reactivity in subsequent transformations.
The design of these new scaffolds will benefit from a deeper understanding of structure-activity relationships (SAR), which can be elucidated through a combination of synthetic chemistry and biological evaluation. nih.gov
Advanced Characterization Techniques for Dynamic Processes
A thorough understanding of the dynamic processes involving this compound, such as conformational changes, tautomerism, and reaction kinetics, requires the application of advanced characterization techniques.
While standard techniques like NMR, IR, and mass spectrometry are essential for structural elucidation, more advanced methods can provide deeper insights. iau.ir For example, two-dimensional NMR techniques can help in unambiguously assigning the structure of complex derivatives. In-situ spectroscopic methods can be employed to monitor reaction progress and identify transient intermediates, providing valuable information about reaction mechanisms.
The study of the solid-state properties of this compound and its derivatives through techniques like single-crystal X-ray diffraction and solid-state NMR will also be important for understanding intermolecular interactions and polymorphism.
Integration of Machine Learning in Synthetic Route Prediction and Reactivity Analysis
Machine learning (ML) is emerging as a powerful tool in chemical synthesis and drug discovery. nih.gov For this compound, ML algorithms can be trained on existing chemical reaction data to predict optimal synthetic routes, reaction conditions, and potential yields. proquest.com
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of novel derivatives based on their chemical structure. researchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and a desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Furthermore, ML can aid in the analysis of complex spectral data to identify patterns that correlate with specific structural features or reactive properties, thereby enhancing our understanding of the compound's behavior.
Table 2: Machine Learning Applications in Benzimidazole Research
| Application | Machine Learning Method | Potential Outcome |
|---|---|---|
| Retrosynthesis Prediction | Transfer Learning Models | Identification of novel and efficient synthetic routes. chemrxiv.orgchemrxiv.org |
| Biological Activity Prediction | QSAR, Deep Neural Networks | Prioritization of drug candidates with high efficacy. researchgate.net |
Expansion of Computational Studies to Complex Reaction Networks
Computational chemistry provides invaluable insights into the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound, Density Functional Theory (DFT) calculations can be used to study its geometric and electronic properties, as well as to model its reactivity in various chemical reactions. sciencepublishinggroup.com
Future computational work should extend beyond single molecules to explore complex reaction networks. This could involve mapping out potential energy surfaces for different reaction pathways, identifying transition states, and calculating reaction barriers. Such studies can help in understanding the selectivity of reactions and in designing catalysts that favor desired reaction outcomes.
Molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or biological targets. nih.gov These computational approaches, when combined with experimental data, will provide a comprehensive understanding of the chemical and physical properties of this compound and its derivatives. mdpi.com
Q & A
Q. What are the standard synthetic routes for 5-hydrazinyl-2-methyl-1H-benzo[d]imidazole?
The compound is synthesized via multistep protocols. A common approach involves:
- Reacting o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol.
- Subsequent treatment with hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole intermediates.
- Methylation at the 2-position is achieved using alkylating agents (e.g., methyl iodide) under basic conditions. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3464 cm⁻¹, C=N/C-S vibrations in the benzimidazole core) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.0 ppm) and hydrazinyl NH signals (δ ~10.93 ppm as a singlet). ¹³C NMR confirms aromatic carbons and imine groups (δ ~151 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.4% error) .
Q. How are impurities or byproducts managed during synthesis?
- Chromatographic purification : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane) removes unreacted starting materials.
- Recrystallization : Ethanol or methanol recrystallization improves purity.
- Elemental analysis : Confirms purity by comparing experimental vs. theoretical C/H/N/S content .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Catalysts : Nano-SiO₂ improves benzimidazole cyclization efficiency via acid-mediated catalysis, reducing reaction time and byproducts .
- Solvent selection : Methanol or ethanol enhances hydrazine reactivity compared to aprotic solvents.
- Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .
Q. What computational methods aid in understanding this compound’s reactivity?
- DFT calculations : B3LYP/6-31G* models predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies.
- Molecular docking : Evaluates interactions with biological targets (e.g., EGFR kinase) by analyzing binding affinities and pose validation .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzimidazole 5-position enhance antimicrobial activity against S. aureus and S. typhi .
- Hydrazinyl functionalization : The hydrazine moiety enables condensation with aldehydes/ketones to form Schiff bases, expanding bioactivity (e.g., anticonvulsant or antitumor properties) .
Q. How are contradictions in spectroscopic data resolved?
- Cross-validation : Discrepancies in NMR shifts (e.g., unexpected splitting) are addressed by comparing experimental data with DFT-predicted chemical shifts.
- X-ray crystallography : Single-crystal analysis confirms bond angles and dihedral planes (e.g., planar benzimidazole vs. twisted substituents) .
Q. What strategies mitigate challenges in handling hygroscopic intermediates?
- Anhydrous conditions : Use of dry solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of hydrazinyl groups.
- Lyophilization : Freeze-drying preserves hydrazine derivatives prone to moisture-induced degradation .
Q. How are structure-activity relationships (SAR) systematically evaluated?
- Analog synthesis : Libraries of derivatives are generated by varying substituents (e.g., aryl, alkyl, heterocyclic groups) at the 2- and 5-positions.
- Biological assays : IC₅₀ values (e.g., EGFR inhibition) and MICs (antimicrobial activity) are correlated with electronic (Hammett σ) or steric parameters .
Q. What green chemistry approaches apply to its synthesis?
- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste.
- Recyclable catalysts : Nano-SiO₂ or zeolites enable ≥5 reaction cycles without significant activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
